molecular formula C16H15NO2S B353009 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one CAS No. 797780-52-0

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one

Cat. No.: B353009
CAS No.: 797780-52-0
M. Wt: 285.4g/mol
InChI Key: RERWHIDOAHVXHA-UHFFFAOYSA-N
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Description

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form 3-(2-aminoethyl)phenol. This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one can be compared with other similar compounds such as 3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one. While both compounds share a similar core structure, the position of the methyl group on the phenoxy ring can influence their chemical and biological properties.

Properties

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWHIDOAHVXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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